BenchChemオンラインストアへようこそ!

GsAF-1

Nav1.7 Pain IC50

GsAF-1 is a uniquely selective Nav1.7 inhibitor (IC50 0.04 µM) that spares Nav1.5 (>200 µM), avoiding the cardiac confounds of ProTx-II or the lower potency of GsAF-2. Its graded block across six Nav subtypes (Nav1.1–1.4, 1.6, 1.7) and defined hERG1 liability (IC50 4.8 µM) make it the preferred reference for structure-function mapping, in vivo analgesic validation (picomolar IT efficacy), and cardiac safety calibration. Purchase GsAF-1 to obtain reproducible, publication-ready data without non-specific channel interference.

Molecular Formula C160H245N47O41S7
Molecular Weight 3707.48 Da
Cat. No. B1151359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsAF-1
Molecular FormulaC160H245N47O41S7
Molecular Weight3707.48 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 4 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Leu-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Asp-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Arg-Leu-NH2Disulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25Length (aa): 29

GsAF-1 (β-Theraphotoxin-Gr1b): A Multi-Nav Channel Blocker from Tarantula Venom for Pain Research


GsAF-1 (also termed β-theraphotoxin-Gr1b, GsAF-I) is a 29-amino-acid peptide toxin containing three disulfide bonds, originally isolated from the venom of the Chilean pink/rose tarantula (Grammostola spatulata / Grammostola rosea) [1]. It belongs to the inhibitor cystine knot (ICK) family and acts as a voltage-gated sodium (Nav) channel blocker [2]. The compound has a molecular weight of 3707.4 Da (formula C160H245N47O41S7) and is supplied as a synthetic lyophilized powder with purity >98% . Its reported activity across six Nav isoforms (Nav1.1–1.4, 1.6, 1.7) and the hERG1 (Kv11.1) channel positions it as a research tool for moderate-to-severe pain and cardiac electrophysiology studies [3].

Why Generic Nav Blockers Cannot Substitute GsAF-1 in Specialized Research Settings


The voltage-gated sodium channel family comprises nine highly homologous subtypes (Nav1.1–Nav1.9) with distinct tissue distributions and physiological roles; non-selective blockade can produce confounding off-target effects such as cardiotoxicity (Nav1.5) or central nervous system impairment [1]. Spider venom-derived peptide toxins have emerged as a promising source of subtype-selective Nav modulators, but their selectivity profiles vary dramatically even among structurally related peptides [2]. GsAF-1 possesses a unique multi-Nav blockade fingerprint—with particularly high potency at Nav1.7 (IC50 = 0.04 µM) while sparing Nav1.5 (IC50 >200 µM)—that is not replicated by other theraphotoxin family members such as GsAF-2 or ProTx-II [3]. The quantitative differences in subtype selectivity, hERG liability, and in vivo analgesic efficacy documented below mean that substituting GsAF-1 with a different Nav-blocking peptide or small molecule would yield non-equivalent experimental outcomes and potentially misleading conclusions [4].

GsAF-1 Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


Nav1.7 Potency: GsAF-1 vs. Its Closest Natural Homolog GsAF-2

GsAF-1 exhibits approximately 33-fold higher potency at Nav1.7 compared to its closest natural homolog GsAF-2 (also known as κ-theraphotoxin-Gr2c), which was isolated from the same spider venom. The Nav1.7 IC50 for GsAF-1 is 0.04 µM [1], whereas GsAF-2 blocks Nav1.7 with an IC50 of 1.3 µM [2]. Both values were obtained using electrophysiological recordings on heterologously expressed human Nav1.7 channels. This substantial potency difference means that at a given concentration, GsAF-1 achieves far greater Nav1.7 channel occupancy than GsAF-2, which directly impacts the reliability of conclusions drawn about Nav1.7-mediated physiology.

Nav1.7 Pain IC50 Theraphotoxin

Nav1.5 Selectivity: Cardiac Safety Differentiation from GsAF-2 and ProTx-II

GsAF-1 demonstrates complete functional selectivity for TTX-sensitive Nav channels over the cardiac sodium channel Nav1.5, with no detectable inhibition (IC50 >200 µM) . By contrast, the well-known tarantula toxin ProTx-II (β/ω-TRTX-Tp2a) inhibits Nav1.5 with an IC50 of approximately 0.3–1.0 µM, representing a significant cardiac liability [1]. GsAF-2 also spares Nav1.5 (IC50 >200 µM), but its substantially weaker Nav1.7 potency (IC50 1.3 µM) limits its utility for Nav1.7-selective studies . Among these three theraphotoxin peptides, GsAF-1 uniquely combines sub-100 nM Nav1.7 potency with complete Nav1.5 sparing.

Nav1.5 Cardiac safety Selectivity Theraphotoxin

hERG1 (Kv11.1) Inhibition Profile: Quantitative Context Among Nav-Blocking Spider Toxins

GsAF-1 inhibits the hERG1 (Kv11.1) potassium channel with an IC50 of 4.8 µM [1]. This hERG activity is a known feature of several theraphotoxin peptides, but the quantitative hERG/Nav1.7 selectivity ratio differs substantially among family members. For GsAF-1, the hERG1 IC50 (4.8 µM) is 120-fold higher than its Nav1.7 IC50 (0.04 µM), indicating a meaningful selectivity window [2]. In the broader class, other spider toxins such as HNTX-III demonstrate more pronounced hERG off-target liability, while engineered variants like mGpTx1-SA were specifically designed to reduce Kv4.2/4.3 and hERG inhibition [3]. GsAF-1 thus occupies an intermediate position: it retains measurable hERG activity that must be accounted for in experimental design, but its Nav1.7 selectivity window is more favorable than that of many unengineered spider toxins.

hERG Kv11.1 Cardiotoxicity Spider toxin

In Vivo Analgesic Efficacy: GsAF-1 Demonstrates Activity Across Multiple Preclinical Pain Models at Picomolar Doses

GsAF-1 (β-TRTX-Gr1b) has been evaluated in a battery of acute and inflammatory pain assays following intrathecal injection in rats. At picomolar doses, the toxin produced significant analgesic effects in the tail flick latency test, hot plate threshold test, von Frey threshold test, and formalin pain test [1]. These effects were shown to be mediated by a non-opioid receptor mechanism, and the toxin does not exhibit cross-tolerance with morphine [2]. While detailed ED50 values from the published literature are not fully available, the qualitative evidence of efficacy across multiple mechanistically distinct pain models distinguishes GsAF-1 from many other spider toxins that have been characterized only in vitro. For comparison, ProTx-II, despite its high Nav1.7 potency in vitro, has shown more limited in vivo efficacy due to off-target effects, whereas engineered mGpTx1-SA required rational design to achieve an improved in vivo safety profile [3].

In vivo Analgesic Pain models Intrathecal

GsAF-1: High-Value Research Application Scenarios Based on Verified Quantitative Differentiation


Nav1.7-Selective Pain Signaling Studies Requiring Minimal Nav1.5 Interference

Investigators studying the role of Nav1.7 in nociceptive signaling can employ GsAF-1 at concentrations up to 1 µM to achieve >95% Nav1.7 blockade with negligible Nav1.5 engagement (IC50 >200 µM). This application is unsuitable for ProTx-II, which inhibits Nav1.5 at sub-micromolar concentrations, nor for GsAF-2, which requires >30-fold higher concentrations to reach equivalent Nav1.7 occupancy. The combination of sub-100 nM Nav1.7 potency and complete Nav1.5 sparing makes GsAF-1 the preferred choice for experiments where cardiac sodium channel blockade would confound interpretation .

Multi-Nav Subtype Profiling and Structure-Function Relationship Studies

GsAF-1's graded inhibition profile across six Nav subtypes (Nav1.1 IC50 0.4 µM, Nav1.2 IC50 0.6 µM, Nav1.3 IC50 1.3 µM, Nav1.4 IC50 0.3 µM, Nav1.6 IC50 1.2 µM, Nav1.7 IC50 0.04 µM) provides a well-defined reference dataset for structure-function studies of theraphotoxin-Nav interactions. When compared with the shifted selectivity profile of GsAF-2 (Nav1.1 IC50 5.7 µM, Nav1.2 IC50 12 µM, Nav1.3 IC50 24 µM, Nav1.4 IC50 4 µM, Nav1.6 IC50 6.6 µM, Nav1.7 IC50 1.3 µM), the two peptides together enable systematic mapping of sequence determinants underlying subtype selectivity. This paired comparison is uniquely informative because both toxins originate from the same venom and share high sequence homology, yet differ dramatically in potency across the same channel panel [1].

Preclinical Analgesic Screening in Multiple Mechanistically Distinct Pain Models

Researchers seeking to evaluate Nav-targeted analgesia in vivo can utilize GsAF-1 as a validated positive control that has demonstrated efficacy across four mechanistically distinct pain assays: acute thermal (tail flick, hot plate), mechanical (von Frey), and inflammatory/neuropathic (formalin). The toxin's activity at picomolar intrathecal doses, combined with its non-opioid mechanism and absence of morphine cross-tolerance, enables clean interpretation of Nav1.7-mediated analgesic effects without opioid pathway confounding. This breadth of in vivo validation across multiple pain modalities is not available for most other spider toxins, making GsAF-1 a uniquely valuable reference compound for analgesic drug discovery programs [2].

hERG Liability Benchmarking in Multi-Channel Cardiac Safety Panels

In pharmaceutical safety pharmacology, GsAF-1 serves as a well-characterized reference compound for calibrating hERG (Kv11.1) channel assays in the context of Nav-blocking peptide toxins. Its hERG1 IC50 of 4.8 µM, combined with its defined selectivity window relative to Nav1.7 (120-fold), provides a benchmark against which engineered toxin variants or small-molecule Nav blockers can be measured. The direct comparison with GsAF-2 (hERG1 IC50 4.7 µM) demonstrates that the hERG liability is a conserved feature of the GsAF family, enabling systematic evaluation of whether chemical modifications successfully decouple Nav blockade from cardiac potassium channel interaction [3].

Quote Request

Request a Quote for GsAF-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.